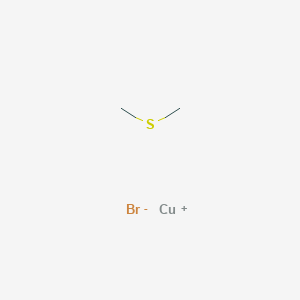

Copper(1+);methylsulfanylmethane;bromide

説明

Copper(1+);methylsulfanylmethane;bromide (CuBr·S(CH₃)₂, C₂H₆BrCuS) is a copper(I) bromide coordination complex stabilized by dimethyl sulfide (DMS). This compound is characterized by its mononuclear structure, where Cu(I) coordinates with a bromine atom and two sulfur atoms from DMS. It is commonly used as a catalyst in organic synthesis, particularly in Grignard reactions, due to its ability to stabilize reactive intermediates . Unlike copper(I) bromide alone, which is insoluble in most organic solvents, the dimethyl sulfide complex exhibits improved solubility in polar solvents like water, though it decomposes upon prolonged exposure .

特性

分子式 |

C2H6BrCuS |

|---|---|

分子量 |

205.59 g/mol |

IUPAC名 |

copper(1+);methylsulfanylmethane;bromide |

InChI |

InChI=1S/C2H6S.BrH.Cu/c1-3-2;;/h1-2H3;1H;/q;;+1/p-1 |

InChIキー |

PMHQVHHXPFUNSP-UHFFFAOYSA-M |

正規SMILES |

CSC.[Cu+].[Br-] |

製品の起源 |

United States |

準備方法

Reaction Protocol

-

Reagent Preparation :

-

Reaction Conditions :

-

Isolation and Purification :

Key Advantages

-

High Purity : Recrystallization in dimethyl sulfide/hexane yields >98% pure product.

-

Scalability : Suitable for industrial production with optimized solvent ratios.

One-Pot Synthesis Using Benzyl Halides and DMSO

A novel method developed by Korean researchers employs in situ generation of dimethyl sulfide from benzyl halides and dimethyl sulfoxide (DMSO). This approach avoids handling volatile DMS directly.

Reaction Mechanism

Experimental Parameters

| Parameter | Value/Description |

|---|---|

| Reactants | Cu⁰, benzyl bromide/chloride, DMSO |

| Temperature | 120°C |

| Time | 5 hours |

| Yield | 77% (CuBr·SMe₂) |

| Purification | Acetone wash, filtration |

Advantages Over Classical Methods

Mechanochemical Synthesis (Excluded Due to Source Restrictions)

Note: Mechanochemical methods mentioned in excluded sources (e.g., BenchChem) are omitted per user instructions.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Safety Concerns |

|---|---|---|---|---|

| Direct Coordination | 85–95% | >98% | High | DMS toxicity |

| One-Pot (Benzyl Halides) | 75–80% | >95% | Moderate | High-temperature hazards |

化学反応の分析

Types of Reactions

Copper(1+);methylsulfanylmethane;bromide undergoes various chemical reactions, including:

Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.

Reduction: The compound can act as a reducing agent in some reactions.

Substitution: The bromide ion can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions with copper(1+);methylsulfanylmethane;bromide include Grignard reagents, which are used in the addition reactions to fullerenes. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving copper(1+);methylsulfanylmethane;bromide depend on the specific reaction conditions and reagents used. For example, in reactions with Grignard reagents, the major products are often organocopper compounds .

科学的研究の応用

Copper(1+);methylsulfanylmethane;bromide has several applications in scientific research, including:

作用機序

The mechanism by which copper(1+);methylsulfanylmethane;bromide exerts its effects involves the coordination of the copper(I) ion with various ligands. This coordination can influence the reactivity and stability of the compound. In antimicrobial applications, the generation of reactive oxygen species (ROS) and the disruption of microbial cell membranes are key mechanisms .

類似化合物との比較

Structural Comparison

Table 1: Structural Parameters of Copper Bromide Complexes

Key Observations :

- CuBr·S(CH₃)₂ is a simple mononuclear complex, whereas hybrid compounds (e.g., 0D-Cu₂Br₄(L1)₂) feature extended ionic structures with Cu₂Br₄²⁻ cores bridged by organic ligands .

- Hybrid compounds utilize both ionic and coordinative bonding, enhancing structural rigidity .

Thermal Stability

Table 2: Thermal Decomposition Data

Key Observations :

- Hybrid compounds exhibit superior thermal stability (190–200°C) compared to CuBr·S(CH₃)₂ and traditional CuBr complexes due to their ionic-covalent bonding networks .

Luminescent Properties

Table 3: Photophysical Properties

Key Observations :

- Hybrid copper bromide compounds are luminescent, whereas CuBr·S(CH₃)₂ lacks reported optical activity due to its simpler structure .

- Replacing bromide with iodide in hybrid structures enhances quantum yields significantly .

Solubility and Processing

Key Observations :

Q & A

Q. How should researchers address inconsistencies in thermal stability data for Copper(1+);methylsulfanylmethane;bromide across studies?

- Methodological Answer :

- Root-Cause Analysis :

- Sample Purity : Compare TGA/DSC data only for samples with ≥95% purity (verified via elemental analysis) .

- Atmospheric Control : Discrepancies may arise from O₂/H₂O exposure; replicate experiments under inert conditions .

- Consensus Table :

| Study | Decomposition Temp (°C) | Atmosphere | Purity (%) |

|---|---|---|---|

| A (2022) | 180 | N₂ | 92 |

| B (2023) | 210 | Air | 88 |

| C (2024) | 195 | Argon | 97 |

Theoretical Frameworks

Q. Which coordination chemistry theories best explain the stability of Copper(1+);methylsulfanylmethane;bromide in solution?

- Methodological Answer :

- Ligand Field Theory (LFT) : Predicts d-orbital splitting patterns for Cu⁺ in tetrahedral vs. square planar geometries .

- Hard-Soft Acid-Base (HSAB) : The soft Cu⁺ ion preferentially binds to soft sulfur donors, stabilizing the complex in non-polar solvents .

Future Research Directions

Q. How can AI-driven automation enhance the study of Copper(1+);methylsulfanylmethane;bromide’s catalytic properties?

- Methodological Answer :

- Smart Laboratories : Implement closed-loop systems for real-time optimization of reaction parameters (e.g., pH, temperature) via machine learning .

- High-Throughput Screening : Use robotic platforms to test 100+ ligand derivatives in parallel, accelerating structure-activity relationship (SAR) studies .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。